2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid
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Overview
Description
2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid: Similar in structure but with different functional groups.
4H-1,3-Dioxolo[4,5-c]pyrrole-4-carboxylic acid: Shares the dioxolane-pyrrole core but differs in substituents
Uniqueness
2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H11NO5 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-8(2)13-4-3(7(11)12)9-6(10)5(4)14-8/h3-5H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
JZQZWXLQPSBFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(=O)NC2C(=O)O)C |
Origin of Product |
United States |
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